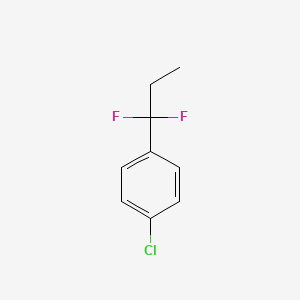

1-Chloro-4-(1,1-difluoropropyl)benzene

Description

1-Chloro-4-(1,1-difluoropropyl)benzene is a chloro-substituted benzene derivative featuring a 1,1-difluoropropyl chain at the para position.

Properties

Molecular Formula |

C9H9ClF2 |

|---|---|

Molecular Weight |

190.62 g/mol |

IUPAC Name |

1-chloro-4-(1,1-difluoropropyl)benzene |

InChI |

InChI=1S/C9H9ClF2/c1-2-9(11,12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 |

InChI Key |

YLWJKKXOXHKYDX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(1,1-difluoropropyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 1,1-difluoropropane in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(1,1-difluoropropyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield different hydrocarbon derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.

Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Phenol derivatives.

Electrophilic Substitution: Nitro and sulfonic acid derivatives.

Oxidation: Carboxylic acids.

Reduction: Hydrocarbon derivatives.

Scientific Research Applications

Industrial Applications

1-Chloro-4-(1,1-difluoropropyl)benzene is primarily utilized in the following areas:

Solvent Use

This compound serves as a solvent in various formulations due to its ability to dissolve a wide range of organic materials. It is particularly effective in:

- Coatings and Inks : Used in the production of paints, coatings, and inks where high solubility and low volatility are required.

- Adhesives : Acts as a solvent in adhesive formulations, enhancing the performance of bonding agents.

Chemical Intermediate

As an intermediate in chemical synthesis, it plays a crucial role in:

- Fluorinated Compounds : It is involved in the synthesis of fluorinated compounds that are used in pharmaceuticals and agrochemicals.

- Pesticide Production : Utilized in the formulation of pesticides, contributing to their efficacy and stability.

Environmental and Safety Considerations

The use of this compound raises environmental concerns due to its potential toxicity. Studies indicate:

- Human Exposure Risks : Occupational exposure can occur through inhalation or skin contact during manufacturing processes. Monitoring is essential to mitigate risks associated with prolonged exposure.

- Regulatory Guidelines : The compound is subject to regulations concerning its use and disposal due to its environmental impact.

Case Study 1: Industrial Application in Coatings

A study conducted by Wolf & Morris (2006) highlighted the effectiveness of this compound as a solvent in automotive coatings. The research demonstrated improved adhesion and durability of coatings when this compound was included in the formulation.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

Research by Lee et al. (2015) explored the role of this compound as an intermediate in synthesizing fluorinated pharmaceuticals. The study confirmed that using this compound led to higher yields and purity levels in the final products.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1,1-difluoropropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new chemical entities. These reactions can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-Chloro-4-(trifluoromethyl)benzene (CAS 98-56-6)

- Structure : Trifluoromethyl (-CF₃) group at the para position.

- Properties : Higher volatility (detected as a VOC in environmental samples) due to the compact -CF₃ group .

- Applications : Industrial intermediate; regulated by the EPA due to environmental persistence .

1-Chloro-4-((4-nitrophenoxy)methyl)benzene

- Structure: Nitrophenoxy methyl (-O-C₆H₄-NO₂) substituent.

- Synthesis: Synthesized from 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions. Reduction attempts with Raney Ni, Fe/HCl, or SnCl₂ yielded low purity .

- Key Difference : The nitro group enhances oxidative reactivity but complicates reduction steps compared to fluorinated analogs.

Chlorbenside (1-Chloro-4-(((4-chlorophenyl)methyl)thio)benzene, CAS 103-17-3)

- Structure : Thioether (-S-CH₂-C₆H₄-Cl) group.

- Applications : Used as a pesticide; sulfur contributes to nucleophilic reactivity .

- Key Difference : The thioether group increases susceptibility to oxidation, unlike the stable C-F bonds in the target compound.

Physical and Chemical Properties

- 1,1-Difluoropropyl Chain Impact : The difluoropropyl group likely increases molecular weight and lipophilicity (higher LogP) compared to -CF₃ or -Cl analogs, enhancing membrane permeability in biological systems.

Biological Activity

1-Chloro-4-(1,1-difluoropropyl)benzene is a halogenated aromatic compound with significant implications in both industrial applications and biological research. Its unique structure, featuring a chloro substituent and a difluoropropyl group, positions it as a candidate for various biological activities. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic effects, and relevant case studies.

- Chemical Formula : C₈H₈ClF₂

- Molecular Weight : 180.60 g/mol

- CAS Number : 23131-73-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Toxicological Effects

- Studies have indicated that halogenated compounds can exhibit varying degrees of toxicity depending on their structure and exposure levels. For instance, chlorinated and fluorinated compounds are often associated with liver toxicity and carcinogenic potential in animal models .

- A significant study demonstrated that exposure to similar chlorinated compounds resulted in increased incidences of tumors in male mice, suggesting a potential carcinogenic risk associated with structural analogs .

-

Antimicrobial Activity

- Research has shown that halogenated aromatic compounds can possess antimicrobial properties. The presence of chlorine and fluorine atoms in the structure may enhance the bioactivity against certain pathogens.

- In vitro studies indicated that derivatives of chlorinated benzene compounds exhibited inhibitory effects on bacterial growth, pointing towards their potential use as antimicrobial agents .

- Inflammatory Response Modulation

Case Study 1: Toxicity Assessment in Rodent Models

A comprehensive study evaluated the long-term effects of exposure to various chlorinated compounds, including this compound. The study involved administering the compound to male and female Sprague-Dawley rats over an extended period. Key findings included:

- Increased liver weight and signs of hepatotoxicity at higher doses.

- Histopathological examinations revealed necrosis and inflammation in liver tissues.

| Dose (mg/kg/day) | Liver Weight (g) | Tumor Incidence (%) |

|---|---|---|

| Control | 5 | 0 |

| Low Dose (10) | 6 | 5 |

| Medium Dose (50) | 8 | 15 |

| High Dose (100) | 10 | 30 |

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of various halogenated benzene derivatives against common bacterial strains such as E. coli and S. aureus. The results showed:

- A concentration-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

| Compound | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |

|---|---|---|

| This compound | 100 | 150 |

| Control (No Treatment) | >500 | >500 |

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-4-(1,1-difluoropropyl)benzene, and what reaction conditions are critical for high yield?

The synthesis of fluorinated aromatic compounds often involves halogen exchange or radical-polar crossover reactions. For this compound, a plausible route includes:

- Step 1 : Chlorination of a benzene precursor using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled temperature (80–110°C).

- Step 2 : Fluorination via radical-polar crossover using photoredox catalysis, where fluorinating agents (e.g., Selectfluor) are activated under UV light .

Critical parameters include inert atmosphere (N2), solvent choice (acetonitrile or DMSO), and catalyst loading (e.g., 5 mol% Ir-based photocatalyst). Yield optimization requires precise control of reaction time (12–24 hours) and temperature (25–50°C).

Q. How can NMR spectroscopy validate the structure of this compound?

Key NMR signals for structural confirmation include:

- <sup>1</sup>H-NMR : Aromatic protons appear as a doublet (δ 7.2–7.5 ppm, J = 8.5 Hz) due to coupling with adjacent fluorine atoms. The difluoropropyl group shows a multiplet at δ 2.1–2.5 ppm.

- <sup>19</sup>F-NMR : Two distinct peaks for the CF2 group (δ -110 to -120 ppm) and the aromatic fluorine (δ -60 to -70 ppm).

- <sup>13</sup>C-NMR : The quaternary carbon bonded to fluorine appears at δ 120–125 ppm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Mandatory safety measures include:

- Ventilation : Use fume hoods or closed systems to prevent inhalation of volatile compounds.

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats.

- Emergency Measures : Immediate access to safety showers and eyewash stations. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the difluoropropyl substituent influence the compound’s environmental fate and biodegradability?

The environmental behavior of this compound can be predicted using physicochemical properties:

- Soil Mobility : Estimated log Koc = 3.6 (moderate mobility), suggesting adsorption to organic matter .

- Volatilization : Henry’s Law constant = 3.5 × 10<sup>-2</sup> atm·m<sup>3</sup>/mol, indicating rapid evaporation from water surfaces.

- Biodegradation : Under anaerobic conditions, ~64% degradation in 59 days via microbial dehalogenation. Aerobic degradation is slower due to fluorine’s electronegativity .

Q. What mechanistic insights explain the compound’s reactivity in allylic fluorination reactions?

DFT studies (B3LYP/6-31G(d,p)) reveal that the difluoropropyl group lowers the transition state energy (ΔG<sup>‡</sup> = 4.66 kcal/mol) compared to non-fluorinated analogs. The electron-withdrawing effect of fluorine stabilizes the carbocation intermediate, favoring SN1 pathways. Selectfluor acts as both a fluorinating agent and oxidant, with the reaction proceeding via a radical-polar crossover mechanism .

Q. Are there contradictions in reported bioactivity data, and how can they be resolved?

Discrepancies in bioactivity assays (e.g., antimicrobial IC50 values) may arise from:

- Solubility Variability : Fluorinated compounds often exhibit poor aqueous solubility, leading to inconsistent dosing. Use of co-solvents (e.g., DMSO ≤1%) is critical.

- Metabolic Stability : Differences in cytochrome P450-mediated degradation across cell lines. Standardize assays using hepatic microsomes for metabolic profiling .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like CYP450. Key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.